6-Chloro-5-nitropyrimidine-2,4-diamine
Overview
Description
6-Chloro-5-nitropyrimidine-2,4-diamine (6-Cl-5-NP-2,4-D) is an organic compound that has been used in various scientific studies and research applications. It is a nitrogen-containing heterocyclic compound, which is a type of organic compound that consists of a ring structure containing at least one heteroatom. 6-Cl-5-NP-2,4-D has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical and physiological tool in various studies.
Scientific Research Applications
Application 1: Synthesis of Symmetric Disubstituted Alkyl/Arylaminopyrimidines
- Summary of the Application: This research presents a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. These compounds can be used to generate new purine libraries for drug discovery .
- Methods of Application: The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was investigated, which produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism was carried out to clarify this reaction .
- Results or Outcomes: The results suggest that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .
Application 2: Nonlinear Optical Applications
- Summary of the Application: The research involves the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
- Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
Application 3: Synthesis of Symmetric Disubstituted Alkyl/Arylaminopyrimidines
- Summary of the Application: This research presents a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. These compounds can be used to generate new purine libraries for drug discovery .
- Methods of Application: The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was investigated, which produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism was carried out to clarify this reaction .
- Results or Outcomes: The results suggest that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .
Application 3: Synthesis of Symmetric Disubstituted Alkyl/Arylaminopyrimidines
- Summary of the Application: This research presents a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. These compounds can be used to generate new purine libraries for drug discovery .
- Methods of Application: The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was investigated, which produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism was carried out to clarify this reaction .
- Results or Outcomes: The results suggest that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .
properties
IUPAC Name |
6-chloro-5-nitropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPNYCCQLFXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290607 | |
Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitropyrimidine-2,4-diamine | |
CAS RN |
6036-64-2 | |
Record name | 6036-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6036-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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